2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile
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Description
The compound “2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile” has a molecular formula of C20H19N5O . Its average mass is 345.398 Da and its monoisotopic mass is 345.158966 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, boiling point, and melting point, are not available in the search results .Scientific Research Applications
Chemical Library Development
The compound has been utilized in generating a diverse library of chemical compounds. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a similar ketonic Mannich base, was involved in alkylation and ring closure reactions to produce a structurally diverse library, indicating potential pathways for further chemical synthesis and exploration using related compounds (Roman, 2013).
Formation of Novel Triazafulvalene Systems
The compound has been implicated in the formation of new triazafulvalene systems. Specifically, a process involving cycloaddition followed by substitution of the dimethylamino group with aromatic or heteroaromatic amines resulted in the creation of new triazafulvalene systems, showcasing the compound's role in synthesizing novel molecular structures (Uršič, Svete, & Stanovnik, 2010).
Conformational Stabilization in Molecular Networks
The compound was found to stabilize molecular conformations through intramolecular interactions. For example, one study explored the conformation of a sterically hindered compound, stabilized via intramolecular CH-O and CH-π interactions, leading to a gauche conformation between heterocyclic rings and a phenyl ring. This emphasizes the compound's role in influencing molecular structure and stability (Tewari & Dubey, 2009).
Catalysis in Synthesis of Heterocyclic Compounds
The compound has been used in catalytic processes to synthesize heterocyclic compounds. A study described the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by a similar compound, demonstrating its potential in catalyzing the formation of complex heterocyclic structures (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Molecular Packing and Crystal Structure Analysis
The compound contributes to molecular packing and crystal structure formation. Research on related compounds has revealed diverse molecular packing, with slight structural differences leading to variations in space groups and molecular arrangements, showing the compound's relevance in crystallography and molecular structure studies (Valkonen et al., 2012).
Properties
IUPAC Name |
4-(dimethylamino)-2-[2-[(E)-phenylmethoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-24(2)19-10-11-22-20(18(19)13-21)25-12-6-9-17(25)14-23-26-15-16-7-4-3-5-8-16/h3-12,14H,15H2,1-2H3/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYJEQSGNYFJIF-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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